molecular formula C12H11FN4O3S2 B2447886 2-(4-fluorophenyl)-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 904277-23-2

2-(4-fluorophenyl)-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2447886
CAS No.: 904277-23-2
M. Wt: 342.36
InChI Key: VVWYDFBNLMONFA-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H11FN4O3S2 and its molecular weight is 342.36. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O3S2/c13-8-3-1-7(2-4-8)5-9(18)14-11-15-16-12(22-11)21-6-10(19)17-20/h1-4,20H,5-6H2,(H,17,19)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWYDFBNLMONFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)SCC(=O)NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule characterized by a thiadiazole ring, a fluorophenyl group, and an acetamide moiety. This structure suggests potential pharmacological properties due to the presence of multiple functional groups that can interact with various biological targets. The thiadiazole ring is particularly notable for its role in numerous bioactive compounds, contributing to the compound's potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H11FN4O3S2C_{12}H_{11}FN_{4}O_{3}S_{2}, with a molecular weight of approximately 342.36 g/mol. The presence of the fluorine atom and the thiadiazole ring suggests enhanced biological activity, particularly in areas such as anticholinesterase and anticancer activities.

1. Anticholinesterase Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, in exhibiting significant anticholinesterase activity. For instance, derivatives containing a similar structural motif have shown IC50 values in the nanomolar range against acetylcholinesterase (AChE), indicating their potential as anti-Alzheimer agents. In one study, certain derivatives demonstrated more activity than donepezil, a standard reference drug .

2. Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. For example, compounds with similar structures have been tested against various cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The results indicated that some derivatives significantly reduced cell viability, with IC50 values suggesting promising anticancer properties. Specifically, compounds showed greater efficacy against LoVo cells compared to MCF-7 cells, indicating a selective action that could be explored further for therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(4-fluorophenyl)-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide , it is beneficial to compare it with structurally related compounds:

Compound NameStructure HighlightsUnique Features
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamideContains an acetyl group and a dihydrothiadiazoleExhibits diverse biological activities including anticancer properties
N-(5-(2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamideLacks the fluorophenyl substitutionFocuses on different biological pathways due to structural differences
N-(4-fluorophenyl)-N-[4-methylsulfonylphenyl]acetamideContains a sulfonamide group instead of thiadiazoleKnown for anti-inflammatory properties

These comparisons highlight the unique aspects of 2-(4-fluorophenyl)-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide while situating it within a broader context of related compounds.

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Potential mechanisms may include:

  • Inhibition of AChE : By binding to the active site of acetylcholinesterase.
  • Cell Cycle Modulation : Influencing cell cycle phases in cancer cells could lead to reduced proliferation rates.

Molecular docking studies could provide insights into these interactions and support further development .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with thiadiazole derivatives:

  • Anticholinesterase Activity : A study found that certain derivatives exhibited IC50 values lower than 1 µM against AChE, suggesting their potential as anti-Alzheimer drugs .
  • Anticancer Activity : In vitro tests demonstrated that specific derivatives reduced viability in cancer cell lines significantly more than standard treatments .
  • Synergistic Effects : Compounds that incorporate various functional groups may exhibit synergistic effects when combined with other bioactive agents, enhancing overall efficacy while potentially reducing toxicity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance:

  • Bacterial Inhibition : Compounds related to this structure have shown effectiveness against bacterial strains such as Xanthomonas oryzae at low concentrations (100 μg/mL).
  • Fungal Inhibition : The compound's functionalities enhance its ability to inhibit fungal growth.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound:

  • Induction of Apoptosis : It may induce apoptosis in cancer cells by activating intrinsic mitochondrial pathways.
  • Inhibition of Cell Proliferation : Similar derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Case Studies

Several studies provide insights into the efficacy of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial effects of various thiadiazole derivatives, revealing that certain compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus.
    • IC50 values were reported lower than traditional antibiotics, indicating a promising alternative.
  • Anticancer Research :
    • A comparative analysis of similar thiadiazole compounds showed that some derivatives had IC50 values significantly lower than standard chemotherapeutics like cisplatin.
    • One study reported a derivative inducing apoptosis in breast cancer cells with a mechanism involving mitochondrial dysfunction.

A summary table comparing structurally similar compounds illustrates their biological activities:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamidePyrazole ringAnticancer
4-(Fluorophenyl)thioacetamideThioether linkageAntibacterial
1-(p-Tolyl)-3-(triazolyl)ureaTriazole and urea moietiesAntifungal

Chemical Reactions Analysis

Post-Synthetic Modifications

The compound’s functional groups enable further derivatization:

Table 2: Reactivity of Functional Groups

Functional GroupReaction TypeExample Reagents/ConditionsObserved OutcomeSource
Thiadiazole ringElectrophilic substitutionHNO₃/H₂SO₄, 0°CNitration at C5 position
Thioether (-S-)OxidationH₂O₂, acetic acid, 50°CSulfoxide or sulfone formation
Hydroxyamino (-NHOH)Redox reactionsFe³⁺/Cu²⁺, pH 7.4Generation of nitroxide radicals
Acetamide (-NHC(O)CH₃)HydrolysisNaOH (6M), refluxCleavage to carboxylic acid
  • Thiadiazole ring : Demonstrates electrophilic substitution reactivity, with nitration occurring preferentially at the C5 position due to electron-withdrawing effects of adjacent sulfur atoms .

  • Thioether : Oxidation with H₂O₂ yields sulfoxide (mild conditions) or sulfone (harsh conditions), altering electronic properties .

  • Hydroxyamino group : Serves as a chelator for transition metals (e.g., Fe³⁺), forming stable complexes that may modulate biological activity.

Biological Interaction Mechanisms

The compound interacts with biological targets through its unique pharmacophores:

Table 3: Documented Biological Interactions

TargetInteraction MechanismObserved EffectSource
Histone deacetylasesHydroxyamino group chelates Zn²⁺ in active siteEnzyme inhibition (IC₅₀: 2.4–5.1 µM)
DNA topoisomerase IIIntercalation via planar thiadiazole ringDNA strand breakage
Reactive oxygen speciesRedox cycling of hydroxyamino groupOxidative stress induction
  • Enzyme inhibition : The hydroxyamino group’s metal-chelating capability disrupts Zn²⁺-dependent enzymes like histone deacetylases (HDACs) .

  • DNA interaction : The planar thiadiazole moiety facilitates intercalation, while the fluorophenyl group enhances lipophilicity for membrane penetration .

Stability and Degradation Pathways

The compound undergoes pH-dependent degradation:

Table 4: Stability Under Varied Conditions

ConditionHalf-Life (25°C)Primary Degradation ProductSource
Acidic (pH 2.0)8.2 h4-Fluorophenylacetic acid
Neutral (pH 7.4)48 hSulfoxide derivative
Alkaline (pH 9.0)2.1 hThiadiazole-2-thiol
  • Acidic conditions : Hydrolysis of the acetamide bond predominates.

  • Oxidative conditions : Thioether oxidation to sulfoxide occurs even at physiological pH .

Comparative Reactivity with Analogues

Table 5: Reactivity Comparison with Structural Analogues

Compound ModificationReaction Rate (vs Parent)NotesSource
Replacement of F with Cl on phenyl1.3× faster sulfonationEnhanced electron-withdrawing effect
Removal of hydroxyamino group5× reduced HDAC inhibitionLoss of metal chelation capacity
Replacement of thiadiazole with oxadiazole2× slower hydrolysisReduced ring strain

Q & A

Q. What controls are essential in cytotoxicity assays?

  • Methodological Answer :
  • Positive controls : Use doxorubicin or cisplatin at known IC₅₀ concentrations.
  • Vehicle controls : Include DMSO (≤0.1% v/v) to rule out solvent toxicity.
  • Cell viability normalization : Measure ATP levels (e.g., CellTiter-Glo) alongside colorimetric assays .

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